Cas no 680185-83-5 (N-benzyl-1-(2-chlorophenyl)ethanamine)
680185-83-5 structure
Product Name:N-benzyl-1-(2-chlorophenyl)ethanamine
CAS-nummer:680185-83-5
MF:C15H16ClN
MW:245.747242927551
CID:1723106
PubChem ID:2756618
Update Time:2025-04-21
N-benzyl-1-(2-chlorophenyl)ethanamine Chemische en fysische eigenschappen
Naam en identificatie
-
- N-benzyl-1-(2-chlorophenyl)ethanamine
- AC1MBTZI
- CTK6A5755
- MolPort-000-151-386
- Benzyl[1-(2-chlorophenyl)ethyl]amine
- AG-B-15276
- benzyl [1-(2-chloro-phenyl)-ethyl]-amine
- BENZYL-[1-(2-CHLORO-PHENYL)-ETHYL]-AMINE
- Z86176527
- Benzyl-[1-(2-chlorophenyl)ethyl]amine
- AKOS017273462
- DTXSID80373446
- AKOS000226077
- 680185-83-5
-
- Inchi: 1S/C15H16ClN/c1-12(14-9-5-6-10-15(14)16)17-11-13-7-3-2-4-8-13/h2-10,12,17H,11H2,1H3
- InChI-sleutel: XVZGYZCGLRIDQA-UHFFFAOYSA-N
- LACHT: ClC1C=CC=CC=1C(C)NCC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 245.09700
- Monoisotopische massa: 245.0971272g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 4
- Complexiteit: 213
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.8
- Topologisch pooloppervlak: 12Ų
Experimentele eigenschappen
- PSA: 12.03000
- LogboekP: 4.58170
N-benzyl-1-(2-chlorophenyl)ethanamine Gerelateerde literatuur
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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